3-Bromo-2'-ethylbenzhydrol
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Overview
Description
3-Bromo-2’-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO It is a derivative of benzhydrol, where a bromine atom is substituted at the 3-position and an ethyl group at the 2’-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-ethylbenzhydrol can be achieved through several synthetic routes. One common method involves the bromination of 2’-ethylbenzhydrol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the brominating agent selectively targeting the 3-position of the benzene ring.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-2’-ethylbenzhydrol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-Bromo-2’-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-alkyl-2’-ethylbenzhydrol.
Oxidation: Formation of 3-Bromo-2’-ethylbenzophenone.
Reduction: Formation of 3-Bromo-2’-ethylbenzene.
Scientific Research Applications
3-Bromo-2’-ethylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzhydrol
- 3-Bromo-2-phenylbenzhydrol
- 3-Bromo-2-chlorobenzhydrol
Uniqueness
3-Bromo-2’-ethylbenzhydrol is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethyl group can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and interactions with other molecules.
Properties
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOZSPIIHPGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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